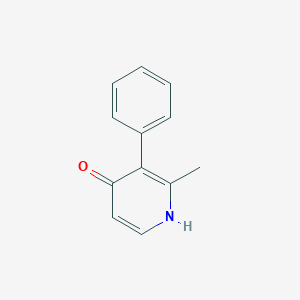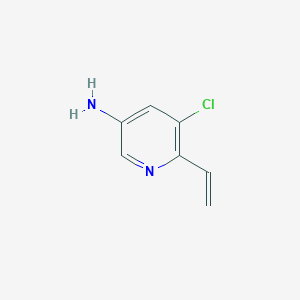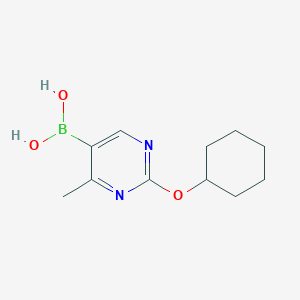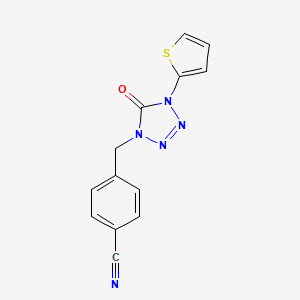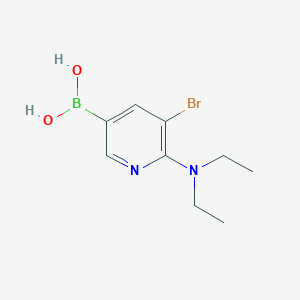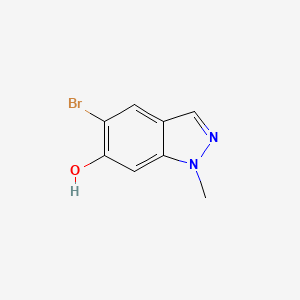
5-Bromo-1-methyl-1H-indazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom at the 5th position and a methyl group at the 1st position of the indazole ring makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with methyl isocyanide, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1-methyl-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amino derivative.
Applications De Recherche Scientifique
5-Bromo-1-methyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets. The bromine atom and the indazole ring structure allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indazole: Lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromo-1H-indazole: Lacks the methyl group, which can affect its binding affinity and specificity.
1-Methyl-1H-indazol-6-ol: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness: The presence of both the bromine atom and the methyl group in 5-Bromo-1-methyl-1H-indazol-6-ol makes it unique compared to its analogs. This combination of functional groups can enhance its reactivity and specificity in various applications.
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
5-bromo-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-3-8(12)6(9)2-5(7)4-10-11/h2-4,12H,1H3 |
Clé InChI |
MQYJQVPVRSDIJH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=C(C=C2C=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)



